ethyl N-{[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetyl}-beta-alaninate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl N-{[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetyl}-beta-alaninate, also known as EDP-106, is a novel small molecule inhibitor that has been developed for the treatment of inflammatory and autoimmune diseases. The compound has shown promising results in preclinical studies, demonstrating potent anti-inflammatory activity and good safety profile.
Wirkmechanismus
The mechanism of action of ethyl N-{[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetyl}-beta-alaninate is not fully understood, but it is believed to involve the inhibition of a key enzyme involved in the production of pro-inflammatory cytokines. Specifically, ethyl N-{[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetyl}-beta-alaninate has been shown to inhibit the activity of the enzyme dihydroorotate dehydrogenase, which is involved in the de novo synthesis of pyrimidine nucleotides. This inhibition leads to a decrease in the production of cytokines such as interleukin-17 and interferon-gamma, which are known to play a role in the pathogenesis of inflammatory and autoimmune diseases.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory activity, ethyl N-{[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetyl}-beta-alaninate has also been shown to have other biochemical and physiological effects. For example, ethyl N-{[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetyl}-beta-alaninate has been shown to inhibit the proliferation of cancer cells in vitro, suggesting that it may have potential as an anticancer agent. Additionally, ethyl N-{[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetyl}-beta-alaninate has been shown to have a favorable safety profile, with no significant toxicities observed in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of ethyl N-{[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetyl}-beta-alaninate for lab experiments is its specificity for dihydroorotate dehydrogenase, which makes it a valuable tool for studying the role of this enzyme in various disease states. Additionally, ethyl N-{[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetyl}-beta-alaninate has been shown to have good oral bioavailability and pharmacokinetic properties, which make it suitable for in vivo studies. One limitation of ethyl N-{[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetyl}-beta-alaninate is its relatively short half-life, which may limit its efficacy in certain disease models.
Zukünftige Richtungen
There are several potential future directions for the development of ethyl N-{[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetyl}-beta-alaninate. One possibility is the exploration of its use in combination with other therapies, such as biologics or small molecule inhibitors, to enhance its therapeutic efficacy. Another direction is the investigation of ethyl N-{[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetyl}-beta-alaninate in additional disease models, such as multiple sclerosis or lupus, to further elucidate its potential as a therapeutic agent. Finally, the development of analogs of ethyl N-{[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetyl}-beta-alaninate with improved pharmacokinetic properties or enhanced specificity for dihydroorotate dehydrogenase may lead to the development of even more effective therapies for inflammatory and autoimmune diseases.
Synthesemethoden
The synthesis of ethyl N-{[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetyl}-beta-alaninate involves a multistep process that starts with the reaction of 2,3-difluorobenzylamine with ethyl acetoacetate to form the intermediate compound 1-(2,3-difluorobenzyl)-3-oxo-2-butenoic acid ethyl ester. This intermediate is then reacted with N-Boc-beta-alanine and triethylamine to form the protected beta-alanine derivative. The final step involves the removal of the Boc protecting group by treatment with trifluoroacetic acid to yield ethyl N-{[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetyl}-beta-alaninate.
Wissenschaftliche Forschungsanwendungen
Ethyl N-{[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetyl}-beta-alaninate has been extensively studied in preclinical models of inflammatory and autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In these models, ethyl N-{[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetyl}-beta-alaninate has been shown to reduce inflammation, decrease cytokine production, and inhibit the migration of immune cells to inflamed tissues. These findings suggest that ethyl N-{[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetyl}-beta-alaninate has the potential to be a valuable therapeutic agent for the treatment of these diseases.
Eigenschaften
IUPAC Name |
ethyl 3-[[2-[1-[(2,3-difluorophenyl)methyl]-3-oxopiperazin-2-yl]acetyl]amino]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F2N3O4/c1-2-27-16(25)6-7-21-15(24)10-14-18(26)22-8-9-23(14)11-12-4-3-5-13(19)17(12)20/h3-5,14H,2,6-11H2,1H3,(H,21,24)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULXJLFKOUAPAJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC(=O)CC1C(=O)NCCN1CC2=C(C(=CC=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F2N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.